1-Bromotetradecane
Overview
Description
1-Bromotetradecane, also known as tetradecyl bromide, is an organic compound with the molecular formula C14H29Br. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as chloroform, benzene, and acetone. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
1-Bromotetradecane is primarily used as an alkylating agent in organic synthesis . Its primary targets are nucleophiles, such as amines or thiols . These nucleophiles play a crucial role in the formation of carbon-nitrogen or carbon-sulfur bonds .
Mode of Action
As an alkylating agent, this compound reacts with nucleophiles, such as amines or thiols, to form carbon-nitrogen or carbon-sulfur bonds . This interaction allows for the modification of organic molecules, leading to the synthesis of new compounds with desired properties .
Biochemical Pathways
It is known that the compound can introduce a long carbon chain into organic molecules . This modification can potentially affect various biochemical pathways, depending on the specific organic molecules being targeted.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents such as ethanol and acetone . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its lipophilic nature and the presence of organic solvents.
Result of Action
The result of this compound’s action is the synthesis of new compounds with desired properties . For example, it has been used in the synthesis of tetradecylferrocene, cationic and zwitterionic gemini surfactants, and metallomesogenic polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents can enhance its action . Additionally, as a highly flammable liquid, it should be handled with care to ensure safety .
Preparation Methods
1-Bromotetradecane is typically synthesized from 1-tetradecanol through a bromination reaction. The process involves adding 1-tetradecanol to a reaction pot, followed by the dropwise addition of sulfuric acid with continuous stirring. After half an hour, hydrobromic acid is added, and the mixture is heated to 99-101°C for 8 hours. The reaction mixture is then cooled to 30°C, and the upper layer of oil is separated. The pH is adjusted to 8 using a 10% sodium carbonate solution, and the oily substance is washed with 50% ethanol. The washed substance is then dried and filtered to obtain this compound .
Chemical Reactions Analysis
1-Bromotetradecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Reduction Reactions: It can be reduced to tetradecane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form tetradecanoic acid.
Common reagents used in these reactions include hydrobromic acid, sulfuric acid, sodium carbonate, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Bromotetradecane has several applications in scientific research, including:
Synthesis of Surfactants: It is used in the synthesis of cationic and zwitterionic gemini surfactants, which have applications in detergents and emulsifiers.
Metallomesogenic Polymers: It is used in the synthesis of metallomesogenic polymers based on bis[η1 (N)-3,4-dialkyloxybenzylidene-4′-dodecyloxyaniline]dichloropalladium(II) with various alkyl groups.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including tetradecylferrocene and 9-tetradecylcarbazole.
Comparison with Similar Compounds
1-Bromotetradecane can be compared with other similar compounds such as:
1-Bromododecane: Similar in structure but with a shorter carbon chain (C12H25Br).
1-Bromohexadecane: Similar in structure but with a longer carbon chain (C16H33Br).
1-Bromooctadecane: Similar in structure but with an even longer carbon chain (C18H37Br).
The uniqueness of this compound lies in its specific carbon chain length, which makes it suitable for particular applications in surfactant synthesis and organic synthesis.
Properties
IUPAC Name |
1-bromotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038725 | |
Record name | 1-Bromotetradecane | |
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Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Acros Organics MSDS] | |
Record name | 1-Bromotetradecane | |
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CAS No. |
112-71-0 | |
Record name | 1-Bromotetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Myristyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112710 | |
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Record name | 1-Bromotetradecane | |
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Record name | Tetradecane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Bromotetradecane | |
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Record name | 1-bromotetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.636 | |
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Record name | MYRISTYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX615908HN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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